

Application Notes: Spectrophotometric Analysis of Dapsone in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Dapsone

Cat. No.: B1669823

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Introduction

Dapsone, chemically known as bis(4-aminophenyl) sulphone, is a primary antibiotic used in the multi-drug treatment of leprosy and for various dermatological conditions.^[1] Accurate and reliable quantification of **Dapsone** in pharmaceutical dosage forms is crucial for ensuring its safety, efficacy, and quality. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.^[2] This document provides detailed protocols for two distinct spectrophotometric methods for the determination of **Dapsone**: a direct UV analysis and a visible colorimetric method based on diazotization.

Method 1: Direct UV Spectrophotometric Analysis

This method relies on the inherent ultraviolet absorbance of the **Dapsone** molecule in a suitable solvent. It is a straightforward and rapid technique ideal for routine quality control.

Experimental Protocol

1. Instrumentation:

- A UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.^[3]

2. Reagents and Materials:

- Dapsone** reference standard

- Methanol (Analytical Grade)[1]

- **Dapsone** tablets

3. Preparation of Standard Stock Solution (1000 µg/mL):

- Accurately weigh 100 mg of **Dapsone** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and make up the volume with methanol.[1]

4. Preparation of Working Standard Solutions:

- From the stock solution, prepare a secondary stock of 100 µg/mL by diluting 10 mL to 100 mL with methanol.[1]
- From the secondary stock, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations ranging from 2 to 20 µg/mL.[1]

5. Preparation of Sample Solution:

- Weigh and finely powder 20 **Dapsone** tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **Dapsone** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
- Filter the solution through Whatman filter paper.
- Dilute the filtrate appropriately with methanol to obtain a final theoretical concentration within the calibration range (e.g., 10 µg/mL).

6. Spectrophotometric Analysis:

- Scan the 10 µg/mL working standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{max}). The reported λ_{max} for **Dapsone** in methanol is approximately 295 nm.[\[1\]](#)[\[4\]](#)
- Measure the absorbance of all standard and sample solutions at this λ_{max} against a methanol blank.
- Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
- Determine the concentration of **Dapsone** in the sample solution from the calibration curve.

Method Validation Data

The following table summarizes the validation parameters for the direct UV spectrophotometric method.

Parameter	Result	Reference
Wavelength (λ_{max})	295 nm	[1]
Linearity Range	2 - 20 µg/mL	[1]
Correlation Coefficient (r^2)	0.984	[1]
Limit of Detection (LOD)	0.066 µg/mL	[1]
Limit of Quantification (LOQ)	1.200 µg/mL	[1]
Accuracy (% Recovery)	98.36% - 101.49%	[1]
Precision (% RSD)	< 2%	[5]

Method 2: Visible Spectrophotometric Analysis via Diazotization

This method involves the diazotization of the primary aromatic amine group of **Dapsone** with sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with an

ammonia solution to form a stable, yellow-colored product, which is quantified using a visible spectrophotometer.[6][7]

Experimental Protocol

1. Instrumentation:

- A UV-Visible spectrophotometer with 1 cm matched glass cells.[6]

2. Reagents and Materials:

- **Dapsone** reference standard
- 0.1 N Hydrochloric Acid (HCl)[6]
- 0.1 N Sodium Nitrite (NaNO_2) solution (prepare fresh and keep cold)[6]
- 1:10 Ammonia-water solution[6]
- Distilled Water
- **Dapsone** tablets

3. Preparation of Standard Stock Solution (1000 $\mu\text{g/mL}$):

- Accurately weigh 100 mg of **Dapsone** reference standard and transfer to a 100 mL volumetric flask.
- Dissolve and make up the volume with 0.1 N HCl.[6]

4. Preparation of Working Standard Solution (200 $\mu\text{g/mL}$):

- Dilute 20 mL of the standard stock solution to 100 mL with distilled water.[6]

5. Preparation of Calibration Curve:

- Into a series of 10 mL volumetric flasks, pipette aliquots (e.g., 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the 200 $\mu\text{g/mL}$ working standard solution. This corresponds to a final concentration range of 20-60 $\mu\text{g/mL}$ (or 0.2-0.6 mg/10mL).

- Add 1 mL of 0.1 N HCl and 1 mL of cold 0.1 N sodium nitrite solution to each flask, swirling gently.[6]
- Allow the flasks to stand for 5 minutes at a temperature of 0-5°C for complete diazotization. [6]
- Add 1 mL of the 1:10 ammonia-water solution to each flask. A yellow color will develop instantly.[6]
- Make up the volume to 10 mL with distilled water and mix thoroughly.
- After 5 minutes, measure the absorbance of the solution at 445 nm against a reagent blank prepared in the same manner without the drug.[6]
- Plot the absorbance versus concentration to obtain the calibration curve.

6. Preparation of Sample Solution:

- Weigh and powder 20 tablets.
- Transfer a quantity of powder equivalent to 50 mg of **Dapsone** into a 50 mL volumetric flask and dissolve in 0.1 N HCl.[6]
- Filter the solution and wash the residue with distilled water. Adjust the final volume to 50 mL with 0.1 N HCl.
- Further dilute this solution stepwise with distilled water to obtain a working concentration of 200 µg/mL.[6]
- Take a suitable aliquot (e.g., 2.0 mL) of the sample working solution and proceed as described in step 5 for the calibration curve.

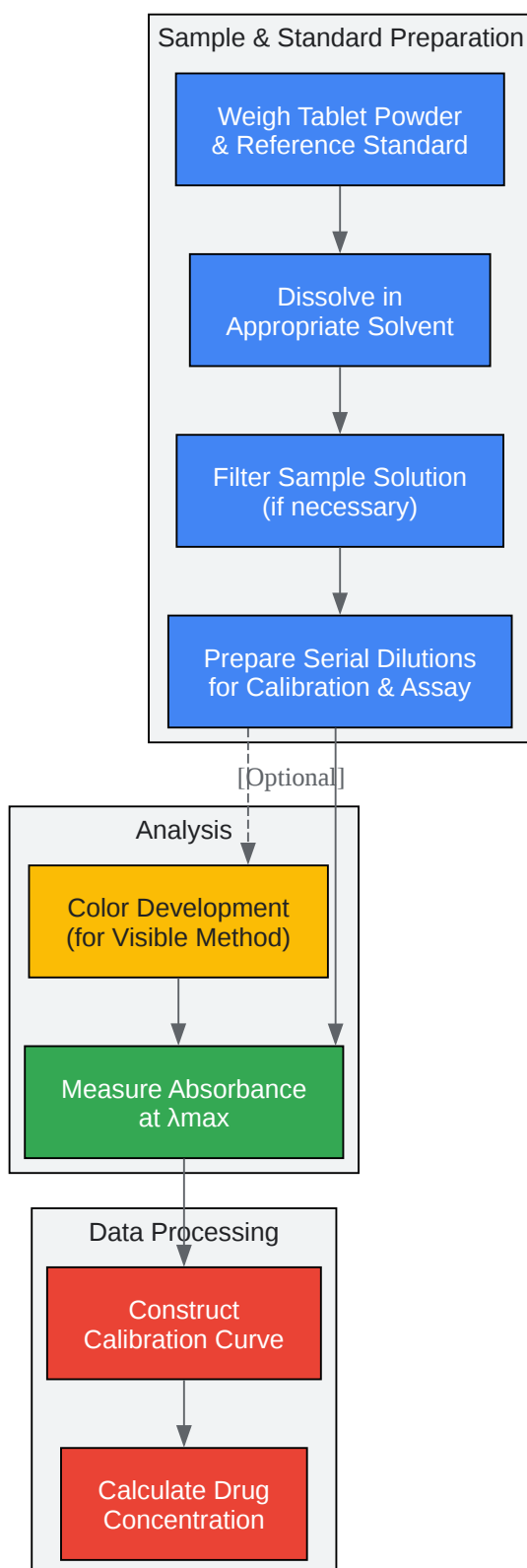
Method Validation Data

The following table summarizes the validation parameters for the visible spectrophotometric method.

Parameter	Result	Reference
Wavelength (λ_{max})	445 nm	[6][7]
Linearity Range	20 - 60 $\mu\text{g/mL}$ (0.2-0.6 mg/10mL)	[6][7]
Validation	Results of analysis were validated statistically and by recovery studies.	[6][7]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the spectrophotometric analysis of **Dapsone** from pharmaceutical tablets.



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General workflow for spectrophotometric analysis of **Dapsone**.

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